molecular formula C8H8N4O3 B1300185 (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 99951-00-5

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B1300185
CAS No.: 99951-00-5
M. Wt: 208.17 g/mol
InChI Key: CGAFFDYYFREHLJ-UHFFFAOYSA-N
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Description

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxyl and acetic acid functional groups makes it a versatile molecule for chemical modifications and biological interactions.

Biochemical Analysis

Biochemical Properties

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . The compound’s interactions with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, indicating its potential antiviral properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For example, it has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are critical considerations. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group instead, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then be further reacted to introduce other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methylated triazolopyrimidine.

    Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.

Biology

This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Compared to these similar compounds, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is unique due to the presence of the acetic acid functional group. This additional group enhances its solubility in water and allows for further chemical modifications, making it more versatile for various applications.

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFFDYYFREHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351673
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99951-00-5
Record name SBB027953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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